molecular formula C11H12ClNO3 B3263739 4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester CAS No. 379255-44-4

4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester

Cat. No.: B3263739
CAS No.: 379255-44-4
M. Wt: 241.67 g/mol
InChI Key: MSDHDGHQLVRHJA-UHFFFAOYSA-N
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Description

4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester is an organic compound with the molecular formula C11H12ClNO3. This compound is characterized by the presence of a benzoic acid methyl ester group, a chloroacetylamino group, and a methyl group attached to the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group onto the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acetylation: The amino group is acetylated using chloroacetyl chloride to form the chloroacetylamino derivative.

    Methylation: Finally, the compound is methylated to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

  • Continuous flow reactors for nitration and reduction steps.
  • Use of high-pressure hydrogenation for efficient reduction.
  • Automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chloroacetylamino group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amino-methyl benzoic acid methyl ester.

    Substitution: Formation of substituted benzoic acid methyl esters with various functional groups.

Scientific Research Applications

4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester involves its interaction with specific molecular targets. The chloroacetylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interfere with cellular pathways by modifying key signaling molecules.

Comparison with Similar Compounds

    4-[(2-Chloro-acetylamino)-methyl]-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    4-[(2-Bromo-acetylamino)-methyl]-benzoic acid methyl ester: Contains a bromo group instead of a chloro group.

    4-[(2-Chloro-acetylamino)-ethyl]-benzoic acid methyl ester: Has an ethyl group instead of a methyl group attached to the benzene ring.

Uniqueness: 4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloroacetylamino group allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[(2-chloroacetyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)9-4-2-8(3-5-9)7-13-10(14)6-12/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDHDGHQLVRHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238342
Record name Methyl 4-[[(2-chloroacetyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-44-4
Record name Methyl 4-[[(2-chloroacetyl)amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(2-chloroacetyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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